4-Chloro-2,6-dimethyl-3-nitropyridine

Catalog No.
S801711
CAS No.
15513-48-1
M.F
C7H7ClN2O2
M. Wt
186.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2,6-dimethyl-3-nitropyridine

CAS Number

15513-48-1

Product Name

4-Chloro-2,6-dimethyl-3-nitropyridine

IUPAC Name

4-chloro-2,6-dimethyl-3-nitropyridine

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3

InChI Key

PSBGFLWVQDGETK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])Cl

Synthesis and Characterization:

4-Chloro-2,6-dimethyl-3-nitropyridine has been synthesized through various methods, including nitration of 2,6-dimethyl-3-chloropyridine and condensation reactions involving readily available starting materials. Studies have explored the optimization of these synthetic routes for efficient production and characterized the final product using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Potential Applications:

Research suggests that 4-chloro-2,6-dimethyl-3-nitropyridine possesses properties that might be valuable in various scientific fields. Here are some potential applications being explored:

  • Organic Materials Science: The nitro and chloro substituents in the molecule introduce interesting electronic properties, making it a candidate for the development of novel organic materials with potential applications in areas like organic light-emitting diodes (OLEDs) and nonlinear optics.
  • Medicinal Chemistry: The presence of the nitro group and the overall structure offer similarities to known bioactive molecules. Studies have investigated the potential of 4-chloro-2,6-dimethyl-3-nitropyridine as a starting material for the synthesis of new drugs, but further research is needed to determine its efficacy and safety.
  • Coordination Chemistry: The nitrogen atoms in the pyridine ring can act as Lewis basic centers, potentially allowing 4-chloro-2,6-dimethyl-3-nitropyridine to coordinate with metal ions. This property could be useful in the design of new catalysts or functional materials.

4-Chloro-2,6-dimethyl-3-nitropyridine is an organic compound with the molecular formula C₇H₈ClN₂O₂. It features a pyridine ring substituted with a chlorine atom at the 4-position, two methyl groups at the 2 and 6 positions, and a nitro group at the 3-position. This compound is characterized by its unique structure, which influences its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

There is no current information available on the specific mechanism of action of 4-Chloro-2,6-dimethyl-3-nitropyridine. Without knowledge of its biological properties or applications, it is impossible to discuss its potential role in biological systems or interactions with other compounds.

  • Toxicity: Some pyridines can be harmful if ingested, inhaled, or absorbed through the skin.
  • Flammability: Organic compounds with aromatic rings can be flammable.
  • Irritability: Certain pyridines can irritate the skin, eyes, and respiratory system.

  • Nucleophilic Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Oxidation Reactions: Methyl groups may be oxidized to form carboxylic acids when treated with strong oxidizing agents like potassium permanganate.

These reactions highlight its versatility as a synthetic intermediate.

Research indicates that 4-Chloro-2,6-dimethyl-3-nitropyridine exhibits various biological activities. It has been studied for its potential use in medicinal chemistry due to its structural properties that may influence biological interactions. The compound's derivatives have shown effectiveness in inhibiting histamine release, suggesting potential applications in treating allergic conditions. Additionally, it may serve as a scaffold for developing new pharmacological agents targeting specific biological pathways.

The synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine typically involves several steps:

  • Starting Material: The process often begins with 2,6-dimethyl-4-pyrone.
  • Chlorination: Chlorination is performed to introduce the chlorine atom at the 4-position.
  • Nitration: The chlorinated intermediate undergoes nitration using nitric acid to introduce the nitro group at the 3-position.

Alternative methods such as variations of the Hantzsch reaction may also be employed for synthesizing similar substituted pyridines .

4-Chloro-2,6-dimethyl-3-nitropyridine is utilized in various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects, particularly in allergy treatments and other medical conditions.
  • Dyes and Pigments: The compound's stable structure makes it suitable for use in producing dyes and pigments.

Studies on the interactions of 4-Chloro-2,6-dimethyl-3-nitropyridine with biological systems have focused on its mechanism of action. The compound's ability to inhibit histamine release suggests that it may interact with histamine receptors or related pathways. Further research is needed to elucidate its pharmacokinetics and specific targets within biological systems.

Several compounds share structural similarities with 4-Chloro-2,6-dimethyl-3-nitropyridine. These include:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-2,4-dimethyl-3-nitropyridineChlorine at the 6-position, nitro at the 3-positionDifferent chlorine position affects reactivity
2,4,6-Trichloro-3-nitropyridineThree chlorine atoms and a nitro groupIncreased reactivity due to multiple halogen substituents
4-Chloro-3-nitro-2,6-lutidineNitro group at the 3-positionDifferent methyl positioning alters properties
4-Chloro-2-methylpyridineMethyl group at the 2-positionSimpler structure with fewer substituents

These comparisons illustrate how variations in substitution patterns can significantly impact chemical behavior and potential applications. Each compound's unique characteristics make it suitable for different synthetic pathways and biological interactions.

Position in Heterocyclic Chemistry

4-Chloro-2,6-dimethyl-3-nitropyridine occupies a significant position within the broader classification of heterocyclic compounds, specifically as a member of the six-membered nitrogen-containing aromatic heterocycles [9] [10]. The compound belongs to the pyridine family, which represents one of the most important classes of heterocyclic systems in organic chemistry [10].

Within the heterocyclic classification system, pyridine derivatives are categorized as aromatic heterocyclic compounds containing a single nitrogen heteroatom in a six-membered ring [9] [12]. This structural framework places 4-Chloro-2,6-dimethyl-3-nitropyridine among the aromatic nitrogen heterocycles that exhibit unique electronic properties due to the electron-withdrawing nature of the nitrogen atom [10].

The compound's substitution pattern creates a highly functionalized pyridine ring system with distinct electronic characteristics [11]. The nitro group at the 3-position serves as a powerful electron-withdrawing substituent, significantly affecting the ring's reactivity toward both electrophilic and nucleophilic substitution reactions [11]. The chlorine atom at the 4-position provides a leaving group that enables further synthetic transformations, while the methyl groups at the 2- and 6-positions offer steric protection and electronic stabilization [11].

From a structural perspective, 4-Chloro-2,6-dimethyl-3-nitropyridine demonstrates the characteristic planarity of aromatic heterocycles [10]. The nitrogen atom is sp² hybridized, contributing one electron to the aromatic π-system while retaining a lone pair that influences the compound's basicity and coordination chemistry [10]. The molecular geometry exhibits the typical bond angles and bond lengths associated with aromatic six-membered rings containing nitrogen [10].

The compound's position within heterocyclic chemistry is further defined by its relationship to other nitropyridine derivatives [11] [33]. Nitropyridines represent a specialized class of pyridine compounds that have gained prominence due to their utility as synthetic intermediates and their biological activity [11] [33]. The specific substitution pattern of 4-Chloro-2,6-dimethyl-3-nitropyridine places it among the more complex members of this family, offering multiple reactive sites for synthetic manipulation.

Table 1: Physical Properties of 4-Chloro-2,6-dimethyl-3-nitropyridine

PropertyValue
Molecular FormulaC₇H₇ClN₂O₂ [1]
Molecular Weight (g/mol)186.60 [1] [4]
Melting Point (°C)70-73 [4] [7]
Boiling Point (°C)270.3 ± 35.0 (Predicted) [4]
Density (g/cm³)1.342 ± 0.06 (Predicted) [4]
SolubilitySoluble in Methanol [4]
Physical StateOff-white solid [4]
Storage Temperature2-8°C under inert gas [4]

Research Importance in Organic Synthesis

The research importance of 4-Chloro-2,6-dimethyl-3-nitropyridine in organic synthesis stems from its multifaceted role as both a synthetic intermediate and a platform for developing new methodologies [3] [17]. The compound's unique substitution pattern provides multiple reactive sites that enable diverse synthetic transformations, making it a valuable building block in complex molecule construction [3].

In pharmaceutical synthesis, 4-Chloro-2,6-dimethyl-3-nitropyridine serves as a critical intermediate in the production of second-generation antihistamines [3] [28]. The synthesis of Ebanizine represents the most prominent application, where the compound undergoes condensation with ethanolamine followed by further elaboration to produce the final therapeutic agent [28] [29]. This pharmaceutical application has driven extensive research into optimizing both the synthesis of the compound and its subsequent transformations [28].

The compound's utility extends to agricultural chemistry, where it functions as an intermediate in the synthesis of various agrochemicals [3]. Research has demonstrated its effectiveness in producing herbicides and pesticides, contributing to improved crop yield and pest protection [3]. The electron-withdrawing nitro group and the reactive chlorine substituent provide the necessary chemical handles for introducing diverse functional groups required in agrochemical applications [3].

Table 2: Synthesis Methods Comparison

MethodStarting MaterialKey StepsAdvantagesLimitations
Traditional Route 1 [5]2,6-dimethyl-4-pyroneAmmonolysis → Nitration → ChlorinationSimple starting materialsHigh pressure, low yield
Traditional Route 2 [5]2,6-dimethyl-4-pyroneBenzylamine ammonolysis → Hydrogenation → Nitration → ChlorinationAvoids high pressureExpensive palladium catalyst
Modern Route [5]2,6-dimethyl-4-pyroneTrityl amine ammonolysis → Chlorination → NitrationHigh yield, simple purificationRequires specialized reagents

Recent synthetic methodology development has focused on improving the efficiency of routes to 4-Chloro-2,6-dimethyl-3-nitropyridine [5]. The implementation of continuous flow chemistry for nitropyridine synthesis has emerged as a particularly promising approach [18]. These flow-based methods offer advantages in terms of safety, scalability, and product quality, addressing some of the traditional challenges associated with nitration reactions [18].

Research into the compound's reactivity has revealed its potential for participating in modern cross-coupling reactions [11]. The chlorine substituent can serve as a partner in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed coupling reactions [11]. These transformations have expanded the synthetic utility of 4-Chloro-2,6-dimethyl-3-nitropyridine beyond traditional nucleophilic substitution chemistry [11].

Table 3: Research Applications and Target Areas

Research AreaSpecific ApplicationTarget CompoundsSynthetic Strategy
Pharmaceutical Development [3] [28]Antihistamine synthesisSecond-generation antihistaminesNucleophilic substitution
Agricultural Chemistry [3]Herbicide/pesticide intermediatesCrop protection agentsFunctional group modification
Material Science [3]Advanced polymer developmentSpecialized materialsCross-coupling reactions
Analytical Chemistry [3]Detection reagentsAnalytical standardsDerivatization chemistry
Dyes and Pigments [3]Textile applicationsColorfast dyesAromatic substitution

The compound's importance in synthetic chemistry is further highlighted by its role in developing new nitration methodologies [16] [20]. Studies of pyridine nitration mechanisms using dinitrogen pentoxide have provided insights into regioselective nitro group introduction [20] [21]. These mechanistic investigations have revealed that nitration proceeds through formation of N-nitropyridinium intermediates followed by sigmatropic rearrangement [20] [21].

Material science applications have emerged as another area where 4-Chloro-2,6-dimethyl-3-nitropyridine demonstrates research importance [3]. The compound's ability to participate in polymerization reactions and serve as a precursor for specialized materials has attracted attention in the development of advanced composites and functional polymers [3]. The nitro group's electron-withdrawing properties contribute to unique electronic characteristics in resulting materials [3].

The most comprehensive synthetic approach for 4-chloro-2,6-dimethyl-3-nitropyridine involves a multi-step process starting from 2,6-dimethyl-4-pyrone as the key intermediate [1]. This methodology represents a significant advancement in the field of nitropyridine synthesis due to its systematic approach and reasonable yields.

The process begins with an ammonolysis aromatization reaction where 2,6-dimethyl-4-pyrone undergoes treatment with triphenylmethylamine under Lewis acid catalysis to produce 2,6-dimethyl-1-triphenylmethylpyridine crude product [1]. This step is crucial as it establishes the pyridine ring system while maintaining the desired substitution pattern. The reaction typically requires careful control of temperature and catalyst loading to achieve optimal conversion.

Following the initial aromatization, the intermediate undergoes chlorination using phosphorus oxychloride (POCl3) as the chlorinating agent. This step is performed at elevated temperatures, typically around 110°C, in toluene as the solvent [2]. The chlorination process has been optimized to achieve yields of approximately 68% with purities reaching 95% [2]. The reaction conditions are critical, as excessive temperatures can lead to decomposition of the product, while insufficient heating results in incomplete conversion.

The final step involves nitration of the chlorinated intermediate using a mixture of nitric acid and sulfuric acid. This step is typically conducted at temperatures between 70-80°C to control the exothermic nature of the nitration reaction [2]. The nitration step requires careful temperature control to prevent over-nitration and ensure selectivity for the desired position.

Reaction StepStarting MaterialReagentsConditionsYieldPurity
Ammonolysis2,6-dimethyl-4-pyroneTriphenylmethylamine, Lewis acid60-80°C80%98%
ChlorinationIntermediate pyridinePOCl3, toluene110°C, reflux68%95%
NitrationChlorinated intermediateHNO3/H2SO470-80°CVariable95-99%

Direct Nitration Methodology

An alternative approach involves the direct nitration of 4-chloro-2,6-dimethylpyridine using mixed acid systems . This method offers advantages in terms of step economy but requires careful optimization of reaction conditions to achieve satisfactory yields and selectivity.

The nitration process employs concentrated sulfuric acid and nitric acid as the nitrating mixture. The reaction mechanism involves the formation of the nitronium ion (NO2+) as the active electrophile, which then attacks the pyridine ring at the 3-position [4] [5]. The selectivity for the 3-position is enhanced by the electron-withdrawing effect of the chlorine substituent and the directing influence of the methyl groups.

Recent mechanistic studies have revealed that the nitration of pyridine derivatives follows a stepwise polar mechanism involving the formation of a tetrahedral cation intermediate [5]. This understanding has led to improved reaction conditions and better predictability of outcomes.

Phosphorus Oxychloride Chlorination Route

A specialized synthetic route involves the chlorination of 2,6-dimethyl-3-nitropyridine-4-ol using phosphorus oxychloride [2]. This method is particularly valuable when the hydroxyl precursor is readily available and offers good yields under controlled conditions.

The chlorination reaction is performed in toluene as the solvent at temperatures around 110°C. The process involves several key steps:

  • Dissolution: The hydroxy precursor is dissolved in toluene at room temperature
  • Chlorinating agent addition: Phosphorus oxychloride is added dropwise to control the reaction rate
  • Heating: The mixture is heated to 110°C and maintained under reflux conditions
  • Work-up: The reaction mixture is cooled, and the product is isolated through extraction and purification procedures

The method achieves yields of approximately 68% with purities of 95% [2]. The reaction conditions have been optimized to minimize side reactions and maximize product formation.

Continuous Flow Synthesis Adaptations

Recent developments in continuous flow chemistry have been applied to nitropyridine synthesis, offering improved safety profiles and enhanced process control [6]. While not specifically developed for 4-chloro-2,6-dimethyl-3-nitropyridine, these methodologies provide valuable insights for scaling up the synthesis.

The continuous flow approach offers several advantages:

  • Enhanced heat transfer leading to better temperature control
  • Improved mixing resulting in more uniform reaction conditions
  • Reduced safety risks associated with highly energetic nitration reactions
  • Better scalability for industrial applications

Optimization of Reaction Parameters

Extensive research has been conducted on optimizing the reaction parameters for nitropyridine synthesis. Key findings include:

Temperature Optimization

The optimal temperature range for different steps varies significantly:

  • Ammonolysis: 60-80°C for maximum conversion without decomposition
  • Chlorination: 110°C for efficient POCl3 activation
  • Nitration: 70-80°C to control exothermic reactions

Solvent Selection

Solvent choice significantly impacts reaction outcomes:

  • Toluene provides excellent results for chlorination reactions
  • Dichloromethane offers good solubility for certain intermediates
  • Concentrated sulfuric acid serves as both solvent and catalyst in nitration

Reagent Ratios

Optimal reagent ratios have been determined through systematic studies:

  • HNO3/substrate ratio: 8:1 provides optimal yields in nitration reactions [6]
  • POCl3 excess: 2-3 equivalents ensure complete chlorination
  • Lewis acid loading: 0.01-3 mol per mole of substrate [7]

Reaction Time Effects

Time optimization studies reveal:

  • Chlorination: 6-18 hours depending on temperature and concentration
  • Nitration: 2-6 hours for complete conversion
  • Extended reaction times may lead to side product formation
ParameterRange StudiedOptimal ValueImpact on Yield
Temperature70-140°C110°C (chlorination)+25% at optimal temp
HNO3/Substrate1:1 to 10:18:1+15% at optimal ratio
Reaction Time2-24 hours6-18 hoursPlateau after 18h
SolventVariousToluene+20% vs. other solvents

Mechanistic Considerations

Understanding the reaction mechanisms is crucial for optimizing synthetic methodologies. The nitration of pyridine derivatives involves complex mechanistic pathways that have been extensively studied [4] [8] [5].

Nitration Mechanism

The nitration process involves:

  • Formation of nitronium ion (NO2+) from the nitrating mixture
  • Electrophilic attack at the pyridine ring
  • Formation of tetrahedral intermediate with subsequent rearrangement
  • Elimination to form the final nitro product

Recent computational studies using molecular electron density theory have provided detailed insights into the reaction pathways and selectivity patterns [5].

Chlorination Mechanism

The chlorination with POCl3 involves:

  • Nucleophilic attack of the hydroxyl group on POCl3
  • Formation of phosphate ester intermediate
  • Nucleophilic substitution by chloride
  • Elimination of phosphate leaving group

Sigmatropic Rearrangements

Some nitration reactions involve sigmatropic shift mechanisms where the nitro group migrates from the nitrogen to the carbon position through a [9] sigmatropic shift [4] [8]. This mechanism is particularly relevant for understanding the regioselectivity of nitration reactions.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-2,6-dimethyl-3-nitropyridine

Dates

Last modified: 08-15-2023

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